molecular formula C8H8O4 B3194738 1-(2,3,6-trihydroxyphenyl)ethanone CAS No. 85918-30-5

1-(2,3,6-trihydroxyphenyl)ethanone

Cat. No.: B3194738
CAS No.: 85918-30-5
M. Wt: 168.15 g/mol
InChI Key: ZICVNAMXTVGDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3,6-trihydroxyphenyl)ethanone is an organic compound with the molecular formula C8H8O4 It is a derivative of acetophenone, characterized by the presence of three hydroxyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3,6-trihydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where phloroglucinol reacts with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as solvent extraction, distillation, and chromatography to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

1-(2,3,6-trihydroxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Esters and ethers.

Scientific Research Applications

1-(2,3,6-trihydroxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential antioxidant properties and its ability to modulate biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2,3,6-trihydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may modulate enzyme activity, gene expression, and signal transduction pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3,6-trihydroxyphenyl)ethanone is unique due to its specific arrangement of hydroxyl groups, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(2,3,6-trihydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4(9)7-5(10)2-3-6(11)8(7)12/h2-3,10-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICVNAMXTVGDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462221
Record name Ethanone, 1-(2,3,6-trihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85918-30-5
Record name Ethanone, 1-(2,3,6-trihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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